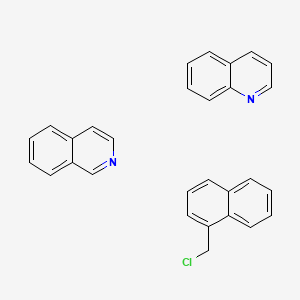
1-(Chloromethyl)naphthalene;isoquinoline;quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, is a complex compound formed through the interaction of isoquinoline, 1-(chloromethyl)naphthalene, and quinoline. Isoquinoline is a heterocyclic aromatic organic compound, while quinoline is a nitrogen-based heterocyclic aromatic compound. Both compounds are known for their significant roles in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, involves several steps. The primary synthetic route includes the reaction of isoquinoline with 1-(chloromethyl)naphthalene and quinoline under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives, while substitution reactions may yield various substituted isoquinoline and quinoline compounds .
Applications De Recherche Scientifique
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, has numerous applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including as drugs for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, involves interactions with specific molecular targets and pathways. These compounds may interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline and quinoline derivatives, such as:
1-Benzylisoquinoline: Known for its presence in natural alkaloids like papaverine.
2-Phenylquinoline: Studied for its potential biological activities.
3-Methylisoquinoline: Used in various chemical syntheses
Uniqueness
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, is unique due to its specific combination of isoquinoline, 1-(chloromethyl)naphthalene, and quinoline, leading to distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
68909-81-9 |
|---|---|
Formule moléculaire |
C11H9Cl.C9H7N.C9H7N C29H23ClN2 |
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
1-(chloromethyl)naphthalene;isoquinoline;quinoline |
InChI |
InChI=1S/C11H9Cl.2C9H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-6-9-8(4-1)5-3-7-10-9;1-2-4-9-7-10-6-5-8(9)3-1/h1-7H,8H2;2*1-7H |
Clé InChI |
RJTBRPFQJPGYJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=NC=CC2=C1.C1=CC=C2C(=C1)C=CC=C2CCl.C1=CC=C2C(=C1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















